2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene
Overview
Description
Molecular Structure Analysis
The molecular formula of “2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene” is C8H9FO3S . The average mass is 204.219 Da and the monoisotopic mass is 204.025635 Da . The systematic name of the compound is 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene .
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3 . The boiling point is 351.6±42.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.3±3.0 kJ/mol . The flash point is 166.5±27.9 °C . The index of refraction is 1.497 . The molar refractivity is 46.7±0.4 cm^3 . The polar surface area is 52 Å^2 . The polarizability is 18.5±0.5 10^-24 cm^3 . The surface tension is 35.6±3.0 dyne/cm . The molar volume is 159.4±3.0 cm^3 .
Scientific Research Applications
Applications in Chemical Synthesis and Solubility Studies
Chemical Reactions and Synthesis :2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene has been studied for its reactivity in chemical synthesis. Pirkuliev et al. (2001) explored the reactions of [fluoro(methylsulfonyloxy)iodo]benzene with acyclic olefins, resulting in 1,2-disulfonates and α-fluoro-β-sulfonyloxy products, indicating its potential in creating complex chemical structures Pirkuliev et al., 2001.
Solubility Characteristics :Understanding the solubility of this compound in various solvents is crucial for its application in different chemical processes. Qian et al. (2014) measured the solubilities of 1-fluoro-4-(methylsulfonyl)benzene in multiple organic solvents, finding a decreasing order of solubility from chloroform to ethanol. This solubility profile is essential for designing processes where this compound is used Qian et al., 2014.
Applications in Material Science and Luminescence
Development of Fluorophores :2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene's derivatives have been used in the development of novel fluorophores. Beppu et al. (2015) presented a benzene-based fluorophore with remarkable properties such as high emission, photostability, and independence from solvent and pH conditions. This discovery opens avenues for its use in imaging applications and as a material for displays Beppu et al., 2015.
Membrane Development for Energy Applications :Kim et al. (2020) used a derivative of this compound in synthesizing semi-crystalline poly (arylene ether) copolymers for proton exchange membranes. These membranes exhibited excellent chemical, mechanical, and electrochemical stability, indicating the potential of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene in energy and fuel cell technologies Kim et al., 2020.
Safety And Hazards
properties
IUPAC Name |
2-fluoro-1-methoxy-4-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3S/c1-12-8-4-3-6(5-7(8)9)13(2,10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKIPWHQSXCLHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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